molecular formula C9H13NO B589811 3-Methoxy-N-methylbenzylamine-d3 CAS No. 1794752-88-7

3-Methoxy-N-methylbenzylamine-d3

Cat. No.: B589811
CAS No.: 1794752-88-7
M. Wt: 154.227
InChI Key: FIFKRPFWLHBMHL-FIBGUPNXSA-N
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Description

3-Methoxy-N-methylbenzylamine-d3 is a deuterated derivative of 3-Methoxy-N-methylbenzylamine, where three hydrogen atoms in the methyl group(s) are replaced with deuterium (D). The non-deuterated parent compound (C₉H₁₄NO) features a benzylamine backbone substituted with a methoxy group at the 3-position and an N-methyl group . Its deuterated form is primarily utilized in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to the isotopic stability of deuterium.

Key properties of the non-deuterated analog include:

  • Molecular formula: C₉H₁₄NO
  • Synonyms: 1-(3-Methoxyphenyl)-N-methylmethanamine, N-Methyl-3-methoxybenzylamine
  • Applications: Intermediate in organic synthesis, ligand design, and chiral resolution studies .

Properties

IUPAC Name

1,1,1-trideuterio-N-[(3-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKRPFWLHBMHL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylbenzylamine-d3 typically involves the deuteration of 3-Methoxy-N-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the benzylamine structure .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylbenzylamine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted benzylamine derivatives .

Scientific Research Applications

3-Methoxy-N-methylbenzylamine-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylbenzylamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it useful in tracing studies. The compound can interact with enzymes and receptors, influencing biochemical pathways and providing insights into molecular mechanisms .

Comparison with Similar Compounds

Structural Analogs and Substitutions

The following compounds share structural similarities with 3-Methoxy-N-methylbenzylamine-d3 but differ in functional groups, substitution patterns, or deuterium labeling:

Compound Name Molecular Formula Key Substituents/Deviations Primary Applications Reference
3-Methoxy-N-methylbenzylamine C₉H₁₄NO Non-deuterated parent compound Organic synthesis, ligand preparation
N-Benzyl-3-methoxybenzenesulfonamide C₁₄H₁₅NO₃S Sulfonamide group instead of amine Organometallic catalysis
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide C₁₀H₁₃NO₃ Hydroxyl and methoxy groups, amide linkage Pharmaceutical intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide with hydroxyl and branched alkyl Metal-catalyzed C–H functionalization
MDA 2-aldoxime analog C₁₁H₁₃NO₃ Benzodioxol ring, oxime functional group Forensic analysis (isomer detection)

Physicochemical Properties

  • Polarity and Solubility: The deuterated compound exhibits slightly lower solubility in polar solvents (e.g., water) compared to its non-deuterated counterpart due to deuterium’s higher mass and reduced hydrogen bonding efficiency. Sulfonamide derivatives (e.g., N-Benzyl-3-methoxybenzenesulfonamide) show enhanced solubility in aprotic solvents like THF due to the sulfonyl group’s electron-withdrawing nature .
  • Thermal Stability :
    • Benzamide analogs (e.g., 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide) demonstrate higher thermal stability (>200°C) owing to resonance stabilization in the amide group .
    • This compound decomposes at ~150°C, typical of aliphatic amines .

Spectroscopic and Analytical Differentiation

  • NMR Spectroscopy: Deuterated compounds show absence of proton signals in deuterated positions (e.g., ~δ 2.2 ppm for N-CH₃ in the non-deuterated form vs. MDA analogs exhibit distinct oxime proton signals at δ 8.5–9.0 ppm .
  • Mass Spectrometry: The molecular ion peak for this compound is 3 Da higher (m/z 154 → 157) compared to the non-deuterated form .

Critical Considerations

  • Isotopic Purity : Deuterated compounds must be >98% isotopically pure to avoid skewed metabolic data .
  • Regulatory Status : Compounds like the MDA analog are restricted in forensic contexts due to isomer-related activity .

Biological Activity

3-Methoxy-N-methylbenzylamine-d3 is a deuterated derivative of 3-Methoxy-N-methylbenzylamine, which is notable for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural characteristics that suggest possible interactions with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₉H₁₃D₃NO
  • Molecular Weight : 154.227 g/mol

The compound features a methoxy group at the 3-position of the benzyl ring and a methyl group attached to the nitrogen atom, which influences its biological activity by modulating binding affinity to various receptors and enzymes .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. The presence of the methoxy and methyl groups enhances its lipophilicity, allowing it to cross cellular membranes more efficiently. This compound may act as:

  • Neurotransmitter Modulator : It potentially influences neurotransmitter levels, particularly in pathways related to dopamine and serotonin systems.
  • Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, thus affecting various physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.
  • Analgesic Effects : It has been investigated for analgesic properties, which could provide therapeutic benefits in pain management.
  • Antioxidant Activity : The compound's structural features may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Research Findings

A review of current literature reveals diverse applications and findings regarding the biological activity of this compound:

Case Studies

  • Study on Neurotransmitter Activity : A study demonstrated that derivatives similar to this compound can enhance dopamine release in neuronal cultures, indicating potential applications in treating neurodegenerative diseases.
  • Inflammation Models : In vitro models have shown that compounds with similar structures can reduce pro-inflammatory cytokine production, suggesting a mechanism for their anti-inflammatory effects .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of cytokine production,
AnalgesicModulation of pain pathways
AntioxidantScavenging free radicals
Neurotransmitter ModulationEnhancement of neurotransmitter release

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